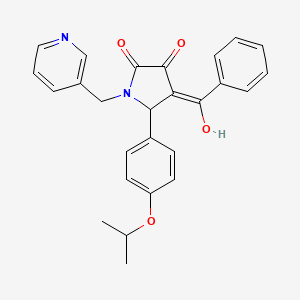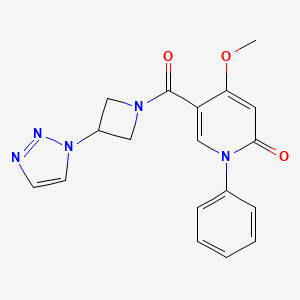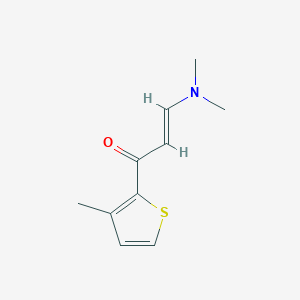![molecular formula C13H12N4S B2515737 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole CAS No. 2380168-85-2](/img/structure/B2515737.png)
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” is a complex organic molecule that contains several important functional groups, including a benzimidazole ring, an azetidine ring, and a thiazole ring . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of “2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” is characterized by the presence of a benzimidazole ring, an azetidine ring, and a thiazole ring . The benzimidazole ring is a bicyclic compound consisting of the fusion of benzene and imidazole . The azetidine ring is a three-membered nitrogen-containing ring, and the thiazole ring is a five-membered ring containing both sulfur and nitrogen .Chemical Reactions Analysis
The chemical reactions involving “2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” are likely to be influenced by the reactivity of the functional groups present in the molecule. The benzimidazole ring, for instance, is known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Orientations Futures
The future directions for research on “2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole” and similar compounds could involve further exploration of their pharmacological activities, as well as the development of more efficient synthetic methods . Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .
Propriétés
IUPAC Name |
2-[3-(benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-9-17(12)10-7-16(8-10)13-14-5-6-18-13/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDROTNIMNLEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CS2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)



![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)